1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE
Overview
Description
1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is also known by its IUPAC name, diethyl 2-(2-phenylacetamido)malonate . This compound is characterized by its white powder form and has a melting point of 66-68°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE can be synthesized through a multi-step process involving the reaction of diethyl malonate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Formation of diethyl malonate and phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetamido group is believed to play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenylacetamido group.
Phenylacetic acid: Contains the phenylacetamido group but lacks the ester functionality.
Ethyl acetoacetate: Another ester with different functional groups and reactivity.
Uniqueness
1,3-DIETHYL 2-(2-PHENYLACETAMIDO)PROPANEDIOATE is unique due to the presence of both ester and phenylacetamido groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
diethyl 2-[(2-phenylacetyl)amino]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-3-20-14(18)13(15(19)21-4-2)16-12(17)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKTNKGJNPMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325163 | |
Record name | Diethyl (2-phenylacetamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88744-17-6 | |
Record name | NSC408925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-phenylacetamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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